molecular formula C13H21NO3 B1326811 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1186653-96-2

2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid

Cat. No. B1326811
CAS RN: 1186653-96-2
M. Wt: 239.31 g/mol
InChI Key: KGENRCCKPMOQGZ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic Acid

Synthesis Analysis

The synthesis of cyclopropane carboxylic acids and their derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid was achieved through iodocarbocyclization, azidation, saponification, and reduction, avoiding ring opening or lactamisation reactions . Similarly, the synthesis of 2,2-dimethylcyclopropane carboxylic acid involved esterification, cyclopropanation, and hydrolysis, with a chiral resolution step to obtain the enantiomerically pure compound . These methods highlight the intricacies involved in synthesizing cyclopropane carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane carboxylic acids is characterized by the three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. An X-ray structural examination of a related compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, revealed triclinic crystals with two independent molecules, both exhibiting an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information can be extrapolated to understand the potential conformational preferences of the compound .

Chemical Reactions Analysis

Cyclopropane carboxylic acids can undergo various chemical reactions due to the reactivity of the cyclopropane ring. For example, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid involved crystallization of its salts, followed by esterification and ring cleavage to yield dimethyl 2-methylsuccinates . The reactivity of the cyclopropane ring is also evident in the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, leading to products such as dimethyl bicyclopropyl-2,2′-dicarboxylates . These reactions demonstrate the potential transformations that cyclopropane carboxylic acids can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carboxylic acids are influenced by their molecular structure. The presence of substituents on the cyclopropane ring can affect the compound's polarity, solubility, and reactivity. For instance, the inclusion complex of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with dimethyl sulphoxide indicates the ability of the cyclopropane carboxylic acid to form host-guest complexes, which can impact its solubility and potential applications . Theoretical studies on carbocations related to cyclopropane rings provide insights into the electronic structure and stability of these compounds, which are relevant to their chemical behavior .

Scientific Research Applications

Synthesis and Bioactivity

Cyclopropanecarboxylic acid derivatives, including 2,2-dimethyl cyclopropanecarboxylic acid, have been utilized as leading compounds for their biological activity. Research has shown that certain derivatives exhibit excellent herbicidal and fungicidal activities, highlighting their potential in agricultural applications (Tian et al., 2009).

Chemical Synthesis

Insecticidal Activity

Derivatives of chrysanthemic acid, a classic natural pyrethroid found in pyrethrum plants, have shown insecticidal activity. These compounds, including those related to 2,2-dimethyl cyclopropanecarboxylic acid, have been utilized in pest control, demonstrating effectiveness against various insect species while maintaining low toxicity towards mammals (Ferroni et al., 2015).

Molecular and Crystal Structure

The structural analysis of compounds related to 2,2-dimethyl cyclopropanecarboxylic acid has been conducted to understand their molecular configuration and potential applications. For example, the molecular and crystal structure analysis of certain cyclopropane carboxylic acid derivatives has provided insight into their chemical properties and reactivity (Mironova et al., 2012).

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. It is currently used for proteomics research , and future applications could potentially expand depending on the findings of such research.

properties

IUPAC Name

2,2-dimethyl-3-(2-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-6-4-5-7-14(8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGENRCCKPMOQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2C(C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid

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